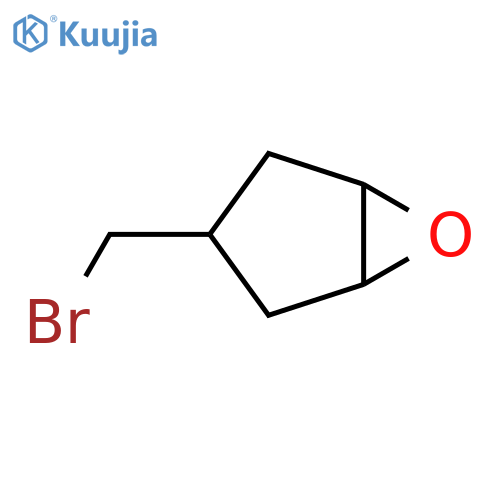

Cas no 2031260-82-7 (3-(bromomethyl)-6-oxabicyclo3.1.0hexane)

3-(bromomethyl)-6-oxabicyclo3.1.0hexane 化学的及び物理的性質

名前と識別子

-

- 3-(bromomethyl)-6-oxabicyclo3.1.0hexane

-

- MDL: MFCD30344746

- インチ: 1S/C6H9BrO/c7-3-4-1-5-6(2-4)8-5/h4-6H,1-3H2

- InChIKey: YXLRVVOMQKLKPQ-UHFFFAOYSA-N

- ほほえんだ: C12C(O1)CC(CBr)C2

3-(bromomethyl)-6-oxabicyclo3.1.0hexane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-306969-2.5g |

3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane |

2031260-82-7 | 85% | 2.5g |

$810.0 | 2023-09-05 | |

| TRC | B795880-10mg |

3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane |

2031260-82-7 | 10mg |

$ 70.00 | 2022-06-06 | ||

| Enamine | EN300-306969-0.5g |

3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane |

2031260-82-7 | 85% | 0.5g |

$310.0 | 2023-09-05 | |

| Enamine | EN300-306969-0.05g |

3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane |

2031260-82-7 | 85% | 0.05g |

$76.0 | 2023-09-05 | |

| TRC | B795880-50mg |

3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane |

2031260-82-7 | 50mg |

$ 230.00 | 2022-06-06 | ||

| Enamine | EN300-306969-0.1g |

3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane |

2031260-82-7 | 85% | 0.1g |

$113.0 | 2023-09-05 | |

| Enamine | EN300-306969-0.25g |

3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane |

2031260-82-7 | 85% | 0.25g |

$162.0 | 2023-09-05 | |

| Enamine | EN300-306969-1.0g |

3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane |

2031260-82-7 | 85% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-306969-5g |

3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane |

2031260-82-7 | 85% | 5g |

$1199.0 | 2023-09-05 | |

| 1PlusChem | 1P01B7C2-500mg |

3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane |

2031260-82-7 | 85% | 500mg |

$445.00 | 2023-12-19 |

3-(bromomethyl)-6-oxabicyclo3.1.0hexane 関連文献

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

3-(bromomethyl)-6-oxabicyclo3.1.0hexaneに関する追加情報

Professional Introduction to 3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane (CAS No. 2031260-82-7)

3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane (CAS No. 2031260-82-7) is a highly versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound, characterized by its bicyclic structure and the presence of a bromomethyl functional group, has garnered significant attention due to its utility in constructing complex molecular frameworks. The bicyclo[3.1.0]hexane core provides a rigid scaffold that can be modified through various chemical reactions, making it an invaluable building block for the synthesis of bioactive molecules.

The bromomethyl substituent on the molecule is particularly noteworthy, as it serves as a reactive handle for further functionalization. This group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups such as alcohols, amines, and thiols. Such reactivity makes 3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane an excellent candidate for the development of novel drugs and agrochemicals.

In recent years, there has been a growing interest in the application of bicyclic compounds in medicinal chemistry due to their unique structural and pharmacological properties. The rigid framework of these molecules often leads to enhanced binding affinity and selectivity towards biological targets. For instance, studies have shown that bicyclo[3.1.0]hexane derivatives exhibit promising activity against various therapeutic targets, including enzymes and receptors involved in inflammatory and infectious diseases.

The synthesis of 3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane involves a multi-step process that typically begins with the cyclization of appropriate precursors to form the bicyclic core. Subsequent functionalization at the bromomethyl position is achieved through bromination reactions or other methods that introduce this reactive group into the molecule. The exact synthetic route can vary depending on the desired purity and yield, but modern methodologies have significantly improved the efficiency of these processes.

One of the most compelling aspects of 3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane is its role in drug discovery and development. Researchers have leveraged its structural features to design molecules with enhanced pharmacological properties. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The ability to modify the molecule at multiple positions allows for fine-tuning of its biological activity, making it a valuable tool in medicinal chemistry.

The agrochemical industry has also benefited from the use of 3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane as a key intermediate in the synthesis of novel pesticides and herbicides. These compounds often require complex molecular architectures to effectively target pests while minimizing environmental impact. The versatility of this intermediate allows chemists to create molecules with tailored properties, such as improved stability or enhanced biodegradability.

In conclusion, 3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane (CAS No. 2031260-82-7) is a multifaceted compound with significant applications in both pharmaceuticals and agrochemicals. Its unique structure and reactivity make it an indispensable tool for synthetic chemists working on the development of new bioactive molecules. As research continues to uncover new applications for this compound, its importance in the chemical industry is likely to grow even further.

2031260-82-7 (3-(bromomethyl)-6-oxabicyclo3.1.0hexane) 関連製品

- 2138350-52-2(5-bromo-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine)

- 2228754-00-3(5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine)

- 927050-41-7(1-3-(4-chlorophenyl)-5-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylethan-1-one)

- 2581-69-3(Disperse Orange 1 (>85%))

- 1152581-72-0(1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl)-)

- 1342347-34-5(5-(4-bromophenyl)pentan-2-ol)

- 1379427-51-6(3-1-(hydroxyimino)ethyl-2,2-dimethylcyclobutane-1-carboxylic acid)

- 1922855-17-1(1-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-4,4,7-trimethyl-)

- 14068-54-3(5-Butyl-1,3,4-thiadiazol-2-amine)

- 2138539-05-4(1-(2-cyclopropylpropoxy)-2-iodocycloheptane)